molecular formula C16H20N2O3 B7507880 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B7507880
M. Wt: 288.34 g/mol
InChI Key: KWVCVWBUNLJXGH-UHFFFAOYSA-N
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Description

6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as MPQ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPQ belongs to the class of quinolone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of these neurotransmitters. This leads to an increase in their levels in the brain, which may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to the observed biological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. This compound has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of this compound and its derivatives may also be an area of future research.

Synthesis Methods

The synthesis of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one involves the condensation of 4-methoxypiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the final product. This method has been optimized to produce this compound in high yields and with good purity.

Scientific Research Applications

6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-21-13-6-8-18(9-7-13)16(20)12-2-4-14-11(10-12)3-5-15(19)17-14/h2,4,10,13H,3,5-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVCVWBUNLJXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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